molecular formula C18H20ClF3N6O2 B12374526 Sabiporide (hydrochloride)

Sabiporide (hydrochloride)

Cat. No.: B12374526
M. Wt: 444.8 g/mol
InChI Key: UFVMVHAWZDUFMJ-UHFFFAOYSA-N
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Description

Sabiporide hydrochloride is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), a membrane protein critical in regulating intracellular pH and sodium homeostasis. Preclinical studies demonstrate its cardioprotective effects, including improved cardiac output, reduced mortality, and attenuated inflammatory responses in models of hypovolemia, lactic acidosis, and cardiac arrest .

Properties

Molecular Formula

C18H20ClF3N6O2

Molecular Weight

444.8 g/mol

IUPAC Name

N-(diaminomethylidene)-4-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]-3-(trifluoromethyl)benzamide;hydrochloride

InChI

InChI=1S/C18H19F3N6O2.ClH/c19-18(20,21)12-10-11(15(28)25-17(22)23)3-4-14(12)26-6-8-27(9-7-26)16(29)13-2-1-5-24-13;/h1-5,10,24H,6-9H2,(H4,22,23,25,28);1H

InChI Key

UFVMVHAWZDUFMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(=O)N=C(N)N)C(F)(F)F)C(=O)C3=CC=CN3.Cl

Origin of Product

United States

Chemical Reactions Analysis

Sabiporide (hydrochloride) primarily undergoes reactions typical of organic compounds, such as oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include various solvents and catalysts, though specific details are not extensively documented. The major products formed from these reactions are typically derivatives of the parent compound, which may exhibit similar or enhanced biological activities .

Mechanism of Action

The primary mechanism of action of Sabiporide (hydrochloride) involves the inhibition of the sodium-hydrogen exchanger 1 (NHE1). By targeting this pH-regulatory protein, the compound helps to regulate intracellular pH levels, thereby exerting its cardioprotective and neuroprotective effects. The inhibition of NHE1 leads to a reduction in pulmonary artery pressure and pulmonary vascular resistance, as well as an improvement in cardiac output and systemic blood oxygen delivery .

Comparison with Similar Compounds

Key Pharmacological Properties:

  • Selectivity : Sabiporide exhibits high specificity for NHE1 (Ki >1 mM for NHE3; Ki = 3 ± 0.9 ×10⁻⁶ M for NHE2) .
  • Pharmacokinetics : Slow dissociation kinetics (half-time = 7 hours), contrasting sharply with amiloride (1 minute) and cariporide (2.5 minutes) .
  • Clinical Outcomes :
    • Survival : 100% survival in hypovolemic pigs treated with sabiporide vs. 38% mortality in controls .
    • Cardiac Function : Maintains cardiac output near baseline levels during acidosis, unlike controls experiencing severe declines .
    • Anti-inflammatory : Reduces TNF-α and IL-6 levels by 50% and 63%, respectively, in acidosis models .

Comparison with Similar Compounds

Sabiporide vs. Amiloride Hydrochloride

Parameter Sabiporide Amiloride
Target Selectivity NHE1 > NHE2 ≫ NHE3 Non-selective (NHE1, ENaC)
Dissociation Half-Time 7 hours 1 minute
Cardioprotection Prevents ventricular fibrillation and death in ischemia Limited efficacy in severe acidosis
Inflammatory Modulation Reduces IL-6, TNF-α No significant anti-inflammatory data

Key Findings :

  • Sabiporide’s prolonged action and selectivity enhance its utility in acute cardiac injury, whereas amiloride’s non-specificity and rapid dissociation limit its clinical applicability .

Sabiporide vs. Cariporide

Parameter Sabiporide Cariporide
NHE1 Inhibition Ki <1 µM Ki ~0.1 µM
Dissociation Half-Time 7 hours 2.5 minutes
Arrhythmia Suppression 100% prevention of VF at 0.1–3 mg/kg Partial suppression in similar models
Combination Therapy Synergistic with sodium bicarbonate (reduces IL-6, IL-10) Limited data on combination efficacy

Key Findings :

  • Sabiporide’s persistent binding to NHE1 ensures sustained protection against arrhythmias, while cariporide’s transient effects necessitate repeated dosing .

Sabiporide vs. Other NHE Inhibitors

  • Eniporide : Lacks sabiporide’s anti-inflammatory benefits .
  • TAP-034 (experimental): Limited preclinical data on survival outcomes compared to sabiporide’s validated 100% survival rates .

Data Tables

Table 1: Hemodynamic Effects in Rats (Ischemia-Reperfusion Model)

Parameter Control Sabiporide (1 mg/kg)
MBP (mmHg) 65.9 ± 3.9 68.5 ± 4.9
HR (bpm) 323.0 ± 22.4 310.5 ± 18.4
VF Incidence 76% 0%

Table 2: Inflammatory Markers in Acidosis Models

Cytokine Control (pg/mL) Sabiporide (pg/mL)
TNF-α 450 ± 60 225 ± 40*
IL-6 320 ± 45 118 ± 30*

(*p < 0.05 vs. control)

Discussion

Sabiporide’s unique pharmacokinetic and pharmacodynamic profile positions it as a superior NHE1 inhibitor compared to amiloride, cariporide, and other analogs. Its ability to sustain NHE1 inhibition, coupled with anti-inflammatory and anti-arrhythmic effects, addresses critical limitations of existing therapies. However, further clinical trials are needed to validate these preclinical advantages in humans.

Q & A

Q. What experimental models are commonly used to evaluate Sabiporide’s cardioprotective effects?

Sabiporide is studied in rodent and porcine models of acute metabolic acidosis. For example:

  • Rat models : Induced via hemorrhagic hypotension (30 mL/kg blood withdrawal) followed by lactate infusion to simulate systemic acidosis. Sabiporide (3 mg/kg IV) is administered post-hemorrhage, with survival, cardiovascular parameters (blood pressure, cardiac output), and inflammatory cytokines monitored for 5 hours .
  • Porcine models : Focus on hemodynamic responses, including pulmonary artery pressure, right atrial pressure, and left ventricular ejection fraction, measured via echocardiography .

Q. How is Sabiporide administered in preclinical studies, and what dosage is effective?

  • Dosage : 3 mg/kg intravenously post-hemorrhage in rats, followed by a 2-hour lactate infusion. Survival rates increase from 0% (control) to 100% in treated groups .
  • Monitoring : Continuous hemodynamic tracking (e.g., cardiac index, arterial pH) and blood gas analysis (e.g., plasma bicarbonate, oxygen extraction rates) are critical for assessing efficacy .

Q. What key parameters are monitored to assess Sabiporide’s therapeutic efficacy?

  • Primary endpoints : Survival rates, cardiac output, and arterial pH stability.
  • Secondary endpoints : Inflammatory cytokine levels (e.g., TNF-α, IL-6), pulmonary vascular resistance, and tissue oxygenation (mixed venous oxygen saturation) .
  • Tools : Echocardiography for ventricular function, blood gas analyzers for acid-base balance, and pressure transducers for hemodynamics .

Advanced Research Questions

Q. How can researchers resolve contradictions in Sabiporide’s hemodynamic effects across species?

  • Issue : Rats show improved cardiac output without significant pH correction, while pigs exhibit suppressed pulmonary hypertension but transient oxygen saturation changes .
  • Methodological approach :
  • Compare species-specific physiological differences (e.g., myocardial sensitivity to acidosis).
  • Use cross-species echocardiography and microcatheter-based pressure monitoring to standardize measurements .
  • Conduct meta-analyses of survival curves (e.g., Kaplan-Meier) and hemodynamic trends .

Q. What statistical methods are appropriate for analyzing survival data in Sabiporide studies?

  • Chi-square trend analysis : Used in rat studies to compare survival rates between control (0% survival) and treated groups (100% survival; P = 0.0002) .
  • Cox proportional hazards models : Recommended for multivariable analysis in larger cohorts to account for covariates like baseline pH or hemorrhage severity.

Q. How can researchers optimize Sabiporide dosing in complex acidosis models?

  • Dose-response studies : Test incremental doses (1–5 mg/kg) to identify thresholds for cardioprotection without adverse effects.
  • Pharmacokinetic modeling : Measure plasma concentration-time profiles to adjust for acidosis-induced changes in drug clearance .
  • Dynamic monitoring : Use real-time lactate and bicarbonate measurements to titrate infusion rates .

Data Interpretation and Reporting

Q. How should conflicting data on Sabiporide’s anti-inflammatory effects be addressed?

  • Case : Sabiporide reduces cytokines in rats but shows variable oxygen extraction in pigs .
  • Resolution :
  • Perform subgroup analyses based on acidosis severity.
  • Validate cytokine assays (e.g., ELISA) across species and standardize sampling timelines post-administration .

Q. What guidelines apply to reporting Sabiporide’s experimental results?

  • IMRaD structure :
  • Results : Present survival data as Kaplan-Meier curves (Figure 2 in ) and hemodynamic trends as line graphs (Figure 2 in ).
  • Discussion : Link findings to NHE1 inhibition mechanisms while acknowledging model limitations (e.g., lack of chronic acidosis models) .
    • Data tables : Include baseline vs. post-treatment metrics (e.g., arterial pH, cardiac index) with P-values .

Methodological Best Practices

Q. What controls are essential in Sabiporide studies?

  • Positive controls : Compare with established NHE1 inhibitors (e.g., cariporide).
  • Sham controls : Include animals undergoing surgery without acidosis induction.
  • Vehicle controls : Account for solvent effects in IV formulations .

Q. How can researchers ensure reproducibility in Sabiporide experiments?

  • Protocol standardization :
  • Use identical hemorrhage volumes (30 mL/kg) and lactate infusion rates (e.g., 2 mmol/kg/hr) .
  • Adhere to ARRIVE guidelines for animal studies, including sample size justification (e.g., n = 14 rats in ).
  • Data sharing : Publish raw hemodynamic datasets and statistical code in supplementary materials .

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